molecular formula C19H18BrNO3S B2655847 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396882-71-5

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2655847
CAS No.: 1396882-71-5
M. Wt: 420.32
InChI Key: MRGKIMIOHXEKMF-UHFFFAOYSA-N
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Description

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom, a furan ring, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Furan and Thiophene Substitution: The attachment of furan and thiophene rings via alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzamides.

Scientific Research Applications

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The presence of both furan and thiophene rings, along with the bromine and methoxy substituents, gives this compound unique electronic and steric properties. These features can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-5-methoxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c1-23-14-6-7-18(20)17(12-14)19(22)21(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGKIMIOHXEKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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